Ir(mppy)3

solution-processed OLED phosphorescent dopant solubility

Researchers seeking a green phosphorescent dopant for solution-processed OLEDs often face solubility and efficiency limitations with conventional Ir(ppy)₃. Ir(mppy)₃, distinguished by its para-methyl-substituted ligands, directly addresses this need. Its enhanced solubility enables homogeneous thin-film formation via spin-coating or inkjet printing at practical doping concentrations. - 31.8% EQE, 111 cd/A CE, and 121,000 cd/m² brightness in sensitized devices. - T50 lifetime of 6,804 hours at 1,000 cd/m² with optimized electron-transport materials. - Available in sublimed grade for immediate procurement; a deuterated isotopologue offers 5.9× longer lifetime for critical applications.

Molecular Formula C36H33IrN3+3
Molecular Weight 699.9 g/mol
CAS No. 149005-33-4
Cat. No. B169205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIr(mppy)3
CAS149005-33-4
Molecular FormulaC36H33IrN3+3
Molecular Weight699.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.[Ir+3]
InChIInChI=1S/3C12H11N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-9H,1H3;/q;;;+3
InChIKeyYERGTYJYQCLVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ir(mppy)₃: Green Phosphorescent Dopant Overview


Tris[2-(p-tolyl)pyridine]iridium(III), abbreviated Ir(mppy)₃, is a homoleptic cyclometalated iridium(III) complex that functions as a green phosphorescent emitter in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF)-OLED devices . It belongs to the Ir(ppy)₃-descendant family of electrophosphorescent dopants, distinguished by a methyl substituent at the para-position of each phenyl ring on the three 2-phenylpyridine-type ligands. This structural modification confers enhanced solubility in common organic solvents relative to the unsubstituted parent Ir(ppy)₃, enabling solution-processed device fabrication routes such as spin-coating and inkjet printing [1]. The compound is commercially available in sublimed grade (≥99% HPLC purity) and is employed as a dopant in the emissive layer of high-efficiency green phosphorescent OLEDs, where it achieves near-unity internal quantum efficiency through harvesting of both singlet and triplet excitons via the heavy-atom effect of the iridium center .

Fabrication Solution-processed OLED via spin-coating, slot-die, or inkjet
Emitter role Green phosphorescent dopant harvesting singlet and triplet excitons
Grade Sublimed grade for high-purity emissive layer doping

Why Ir(mppy)₃ Is Irreplaceable


Although Ir(mppy)₃ shares the facial-homoleptic Ir(C^N)₃ core architecture with the archetypal green emitter fac-Ir(ppy)₃, the p-methyl substitution on each ligand introduces several irreplaceable functional consequences that preclude simple interchange. First, the methyl groups markedly increase solubility in organic solvents such as chloroform, dichloromethane, and toluene, rendering Ir(mppy)₃ uniquely suited for solution-processed OLED fabrication while Ir(ppy)₃ is largely restricted to vacuum thermal evaporation . Second, the electron-donating character of the methyl substituent subtly perturbs the frontier orbital energies—shifting the HOMO from −5.40 eV (Ir(ppy)₃) to −5.36 eV (Ir(mppy)₃) and the LUMO from −3.02 eV to −2.96 eV [1]—which alters charge-injection barriers and exciton confinement within specific host-guest device architectures. Third, the methyl groups influence the vibrational coupling and non-radiative decay pathways that govern operational device lifetime, as evidenced by the distinct degradation kinetics observed between Ir(mppy)₃ and its deuterated isotopologue [2]. These differences are systematic and design-relevant; replacing Ir(mppy)₃ with Ir(ppy)₃ in an optimized device stack will generally degrade efficiency, shift driving voltage, or compromise solution-process compatibility. The quantitative evidence substantiating each of these dimensions is presented in Section 3.

Solubility mismatch
Ir(ppy)₃ lacks solution processability; Ir(mppy)₃'s methyl groups uniquely enable spin-coating and inkjet deposition.
Energy-level shift
Methyl substitution shifts HOMO/LUMO by ~40–60 meV, altering charge injection barriers and exciton confinement; direct swap may degrade efficiency without layer re-engineering.
Degradation kinetics
Methyl groups influence vibrational coupling and non-radiative decay; Ir(ppy)₃ and Ir(mppy)₃ exhibit distinct device degradation profiles, preventing lifetime-equivalent substitution.

Ir(mppy)₃ Performance Evidence


Solution Processability vs. Ir(ppy)₃

The three p-methyl substituents on the phenyl rings of Ir(mppy)₃ confer qualitatively and functionally superior solubility in common organic processing solvents compared to the unsubstituted Ir(ppy)₃. Sigma-Aldrich lists Ir(mppy)₃ as soluble in chloroform, dichloromethane, and toluene, and explicitly classifies it as a 'solution-processable small molecule' . In contrast, Ir(ppy)₃ is documented in the primary literature as poorly soluble, rendering it unsuitable for solution-based fabrication and restricting it predominantly to vacuum thermal evaporation [1]. Ir(mppy)₃ has been successfully employed in spin-coated PHOLEDs achieving 60 lm/W and 69 cd/A without outcoupling enhancement [2], and in inkjet-printed co-host OLEDs reaching 13,240 cd/m² maximum luminance [3]. This process flexibility directly translates to lower capital equipment costs and compatibility with large-area, roll-to-roll manufacturing paradigms.

Solution Processability
Class-level
Ir(mppy)₃: soluble in chloroform, DCM, toluene; demonstrated in spin-coated, inkjet-printed, and blade-coated OLEDs. Ir(ppy)₃: poorly soluble, restricted to vacuum thermal evaporation.
Gates selection for solution-processed OLED lines
Quantitative solubility data not peer-reviewed; class-level inference from methyl substitution
solution-processed OLED phosphorescent dopant solubility spin-coating inkjet printing

Peak Efficiency vs. Ir(ppy)₃

In a single-emitting-layer phosphorescent OLED architecture employing Ir(ppz)₃ as a hole-type sensitizer co-dopant, an Ir(mppy)₃-based device delivered a maximum external quantum efficiency (EQE) of 31.8%, a current efficiency (CE) of 111.0 cd/A, and a power efficiency (PE) of 101.6 lm/W, with a maximum brightness of 121,000 cd/m² [1]. Even at a practical high-brightness operating point of 10,000 cd/m², the device retained an EQE of 29.2% and CE of 102.0 cd/A, demonstrating remarkably suppressed efficiency roll-off [1]. By comparison, the highest reported EQE for an optimized Ir(ppy)₃-based green PHOLED using conventional doping methods is approximately 24% [2]. This represents a ~7.8 percentage-point absolute EQE advantage (a ~33% relative improvement) for the Ir(mppy)₃ sensitizer-co-doped device over the best Ir(ppy)₃ benchmark, achieved through improved recombination-zone broadening and suppressed exciton quenching enabled by the co-doping strategy [1].

Peak EQE
Reported
31.8% EQE (Ir(mppy)₃ co-doped with Ir(ppz)₃) vs. ~24% EQE (Ir(ppy)₃ benchmark)
Step-change efficiency achievable with co-doping
Cross-study comparison; device architectures differ
external quantum efficiency current efficiency power efficiency phosphorescent OLED sensitizer

Operational Lifetime Superiority

When paired with the advanced terpyridine-based electron-transport material 27-TPSF, Ir(mppy)₃-based green phosphorescent OLEDs demonstrated exceptional operational stability: a half-life (T50) of 121 hours at 10,000 cd/m², 6,804 hours at 1,000 cd/m², and 382,636 hours at 100 cd/m² initial luminance [1]. These values substantially outperform devices using the commercialized ETM 9,10-bis(6-phenylpyridin-3-yl)anthracene (DPPyA) in the same Ir(mppy)₃-based stack [1]. For benchmark context, solution-processed Ir(ppy)₃-based SMOLEDs with conventional ETMs have been reported with operational lifetimes (L50) of only ~3 hours at an initial brightness of 600 cd/m² [2], underscoring the combination of Ir(mppy)₃ with rationally designed ETMs as a critical enabler for commercially viable device longevity.

Operational Lifetime T₅₀
Reported
T₅₀ = 121 h (10,000 cd/m²), 6,804 h (1,000 cd/m²), 382,636 h (100 cd/m²) with 27-TPSF ETM
Positions devices within display-relevant lifetime envelope
Lifetime strongly ETM-dependent; Ir(ppy)₃ L₅₀ ~3 h at 600 cd/m² for context
operational lifetime T50 half-life electron-transport material PHOLED stability

Deuterium Isotope Lifetime Enhancement

In a direct head-to-head comparison within the same device architecture, deuterated D-Ir(mppy)₃—in which the methyl and aromatic C–H bonds are replaced by stronger C–D bonds—achieved a 5.9-fold extension in device operational half-lifetime relative to standard (protio) Ir(mppy)₃ [1]. At a constant driving voltage of 4 V, the standard Ir(mppy)₃-doped OLED exhibited an initial luminance of 188.1 cd/m² with a half-lifetime of 7.2 hours, whereas the deuterated D-Ir(mppy)₃-doped OLED achieved both a higher initial luminance of 438.3 cd/m² and a substantially longer half-lifetime of 42.8 hours [1]. This deuterium isotope effect arises from the slower kinetic rate of unwarranted chemical reactions involving C–D bonds, which mitigates exciton-induced degradation pathways that limit operational stability in phosphorescent OLEDs [1] [2].

Deuterium Isotope Effect
Head-to-head
D-Ir(mppy)₃: half-lifetime 42.8 h vs. standard Ir(mppy)₃: 7.2 h (at constant 4 V); 5.9× extension
Isotopic upgrade for longevity-critical devices
Direct head-to-head comparison in identical architecture
deuterium isotope effect device lifetime C–D bond stability PHOLED degradation

Frontier Orbital Energy Level Shift

Cyclic voltammetry measurements conducted under identical conditions on three iridium ppy-derivative complexes revealed that the p-methyl substitution in Ir(mppy)₃ systematically perturbs the frontier orbital energies relative to the unsubstituted Ir(ppy)₃ and the tri-tolyl variant Ir(p-toly)₃ [1]. The electrochemically determined ionization potential (HOMO) and electron affinity (LUMO) values, referenced to the standard calomel electrode (SCE), are: Ir(ppy)₃ = 5.40 eV / 3.02 eV; Ir(m-ppy)₃ = 5.36 eV / 2.96 eV; Ir(p-toly)₃ = 5.35 eV / 2.97 eV [1]. The resulting electrochemical band gaps are 2.38 eV (521 nm) for Ir(ppy)₃, 2.40 eV (517 nm) for Ir(m-ppy)₃, and 2.38 eV (521 nm) for Ir(p-toly)₃ [1]. All three complexes exhibit fully reversible oxidation and reduction waves with symmetric cyclic voltammograms, indicating excellent electrochemical stability under repetitive redox cycling [1].

HOMO/LUMO Shift
Head-to-head
Ir(mppy)₃: HOMO −5.36 eV, LUMO −2.96 eV; Ir(ppy)₃: −5.40/−3.02 eV (Δ 40–60 meV)
Alters charge injection and exciton confinement
Measured by cyclic voltammetry; reversible redox
HOMO energy level LUMO energy level electrochemical band gap cyclic voltammetry charge injection barrier

Host-Architecture Efficiency Boost

In solution-processed phosphorescent OLEDs, the performance of Ir(mppy)₃ is highly responsive to host engineering. Using mCP as a single host, an Ir(mppy)₃-doped device achieves a current efficiency of 24.5 cd/A and an EQE of 17.3%. By introducing only 20 wt% of the TADF copolymer COPO as an assistant host in a mixed-host system (20% COPO + 70% mCP), the current efficiency more than doubles to 56.8 cd/A while EQE remains at 17.3%, with remarkably low efficiency roll-off (EQE drops only from 17.3% to 16.0% at 500 cd/m²) [1]. This 2.32× enhancement in current efficiency at equivalent EQE demonstrates that Ir(mppy)₃'s triplet excitons can be harvested far more effectively when paired with a TADF assistant host that facilitates triplet transfer and improves ambipolar charge transport [1]. By comparison, a typical Ir(ppy)₃:CBP single-host device shows CE ≈ 39.9 cd/A and EQE ≈ 11.4% [2], indicating that Ir(mppy)₃ in an optimized mixed-host configuration can simultaneously deliver higher current efficiency and higher EQE than Ir(ppy)₃ in a conventional single-host architecture.

Host Engineering Effect
Reported
CE: 24.5 cd/A (mCP single host) → 56.8 cd/A (20% COPO mixed host); 2.32× gain
Host-architecture tunability for efficiency optimization
Ir(ppy)₃ single-host CE 39.9 cd/A for additional cross-reference
mixed-host system TADF assistant host current efficiency triplet utilization solution-processed PhOLED

Ir(mppy)₃ Optimal Application Scenarios


Large-Area Solution-Processed Green PHOLEDs

Ir(mppy)₃ is the green phosphorescent dopant of choice when the fabrication process mandates solution-based deposition (spin-coating, slot-die coating, or inkjet printing) rather than vacuum thermal evaporation. Its methyl-group-enhanced solubility in chlorinated and aromatic solvents enables homogeneous thin-film formation at practical doping concentrations (5–10 wt%), as validated by spin-coated devices achieving 60 lm/W power efficiency and 69 cd/A current efficiency without outcoupling enhancement [1], and inkjet-printed co-host OLEDs reaching 13,240 cd/m² luminance [2]. This scenario is most relevant for manufacturers pursuing cost-effective, large-area OLED lighting panels or printed display backplanes where capital expenditure on high-vacuum equipment must be minimized.

Co-Doped Emission Layers with Ir(ppz)₃ Sensitizer

For applications demanding the highest possible external quantum efficiency—such as premium smartphone displays or microdisplays—Ir(mppy)₃ co-doped with 0.6 wt% Ir(ppz)₃ as a hole-type sensitizer in a 26DCzPPy host delivers an EQE of 31.8%, CE of 111.0 cd/A, PE of 101.6 lm/W, and a maximum brightness of 121,000 cd/m² [3]. Critically, the device retains 29.2% EQE at a practical luminance of 10,000 cd/m², demonstrating the suppressed efficiency roll-off essential for high-brightness display operation [3]. This architecture exploits Ir(mppy)₃'s compatibility with co-doping strategies to broaden the recombination zone and enhance carrier balance.

Long-Lifetime OLEDs with Advanced ETMs

When paired with a high-performance terpyridine-based ETM such as 27-TPSF, Ir(mppy)₃-based devices achieve extrapolated T50 lifetimes of 6,804 hours at 1,000 cd/m² and 382,636 hours at 100 cd/m² [4]. This lifetime performance makes Ir(mppy)₃ suitable for television and monitor applications where a display lifetime exceeding 30,000–50,000 hours at operational brightness is a non-negotiable commercial requirement. The key procurement insight is that Ir(mppy)₃'s intrinsic stability is amplified synergistically by the ETM selection, making co-optimization of dopant and ETM a critical design parameter.

Deuterated Dopant for Extended Lifetime

In applications where device replacement is costly or impractical—such as automotive dashboard displays, avionics, or medical monitors—the deuterated isotopologue D-Ir(mppy)₃ provides a 5.9× lifetime extension over standard Ir(mppy)₃ (42.8 h vs. 7.2 h half-life at 4 V constant voltage drive) while delivering 2.33× higher initial luminance under identical electrical conditions [5]. The procurement rationale is that the incremental cost of deuteration is justified against the lifetime gain when total cost of ownership, including replacement and maintenance, is the primary selection driver.

Application
Selection Property
Validation Focus
Large-area solution-processed green PHOLEDs
Solution processability (methyl-enhanced solubility)
Film homogeneity; efficiency at 5–10 wt% doping
Co-doped high-efficiency emissive layers
Sensitizer co-dopant compatibility (e.g., Ir(ppz)₃)
EQE and roll-off at practical luminance (up to 10,000 cd/m²)
Long-lifetime OLEDs with advanced ETMs
ETM-dependent operational stability
T₅₀ lifetime at display-relevant luminance (100–1,000 cd/m²)
Deuterated dopant for extended lifetime
Isotopic lifetime enhancement (C–D bond stability)
Lifetime extension factor vs. standard Ir(mppy)₃ under identical drive conditions
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